molecular formula C15H22N6O3 B2414323 1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919025-42-6

1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2414323
CAS RN: 919025-42-6
M. Wt: 334.38
InChI Key: FSXYDRYXYKCDNJ-UHFFFAOYSA-N
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Description

1,2,4-Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, with 1,3,5-triazines being common . The parent molecules’ molecular formula is C3H3N3 . They are aromatic compounds, but their resonance energy is much lower than in benzene .


Synthesis Analysis

1,2,4-Triazines can be synthesized by trimerization of nitrile and cyanide compounds . More specialized methods are also known . A new class of bioorthogonal reagents, 1,2,4-triazines, has been described . These scaffolds are stable in biological media and capable of robust reactivity with trans-cyclooctene (TCO) .


Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical under consideration is closely related to triazine derivatives, which have been extensively studied for their various biological activities and chemical properties. For instance, novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized and examined for their biological activities. One study found that heating of 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid yielded a compound with significant activity against P 388 leukemia, highlighting the potential of triazine derivatives in antitumor applications (Ueda et al., 1987).

Another area of interest is the synthesis of imidazo[1,2-a]-s-triazine nucleosides, which have shown moderate activity against viruses, suggesting potential antiviral applications for similar compounds (Kim et al., 1978).

Material Science and Polymer Chemistry

In material science, the methyl rearrangement of methoxy-triazines has been investigated to understand their thermal behavior and reaction routes, providing insights into the synthesis and properties of novel materials (Handelsman-Benory et al., 2000).

Moreover, triazine-functionalized polymers have been explored for their unique properties and applications. For instance, triazine functionalized hydroxyl terminated polybutadiene polyurethane has been studied for its influence on the structure-property relationships of polyurethanes, indicating the potential for developing advanced materials with tailored properties (Rao et al., 2015).

Biological and Pharmacological Applications

Triazine derivatives have also been synthesized and tested for their anticancer, anti-HIV-1, and antimicrobial activities. Some compounds have shown considerable activity against specific cancer cell lines and moderate activity against HIV-1, highlighting the therapeutic potential of triazine derivatives (Ashour et al., 2012).

Additionally, the synthesis of fluorescent ligands for human 5-HT1A receptors based on 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety has been reported. These compounds not only display high receptor affinity but also possess good fluorescence properties, making them useful tools for biological research (Lacivita et al., 2009).

Future Directions

The future directions of research on 1,2,4-triazines could include further exploration of their synthesis, reactivity, and potential applications. Their stability in biological media and reactivity with TCO make them interesting candidates for further study .

properties

IUPAC Name

1-(2-methoxyethyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O3/c1-5-6-19-13(22)11-12(18(3)15(19)23)16-14-20(11)9-10(2)17-21(14)7-8-24-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXYDRYXYKCDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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